Cyclohexanecarbonitrile,1-hydroxy-4-phenyl-
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Overview
Description
Cyclohexanecarbonitrile, 1-hydroxy-4-phenyl- is an organic compound with the molecular formula C13H15NO It is characterized by a cyclohexane ring substituted with a hydroxyl group and a phenyl group, along with a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonitrile, 1-hydroxy-4-phenyl- can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol, which is then converted to the corresponding nitrile using cyanogen bromide. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of Cyclohexanecarbonitrile, 1-hydroxy-4-phenyl- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonitrile, 1-hydroxy-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-phenylcyclohexanone.
Reduction: Formation of 1-hydroxy-4-phenylcyclohexylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Cyclohexanecarbonitrile, 1-hydroxy-4-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclohexanecarbonitrile, 1-hydroxy-4-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonitrile: Lacks the hydroxyl and phenyl groups, making it less versatile in chemical reactions.
1-Hydroxy-4-phenylcyclohexane: Lacks the nitrile group, limiting its applications in certain synthetic pathways.
Phenylacetonitrile: Contains a phenyl group and a nitrile group but lacks the cyclohexane ring, resulting in different chemical properties.
Uniqueness
Cyclohexanecarbonitrile, 1-hydroxy-4-phenyl- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-hydroxy-4-phenylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-10-13(15)8-6-12(7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWBHDYTWCPXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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